1-Butylazepane
Overview
Description
1-Butylazepane is a heterocyclic organic compound with the molecular formula C10H21N It belongs to the class of azepanes, which are seven-membered nitrogen-containing rings
Scientific Research Applications
1-Butylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylazepane can be synthesized through several methods. One common approach involves the reaction of azepane with 1-bromobutane under an inert atmosphere. The reaction is typically carried out in deionized water, with the mixture being cooled in an ice water bath. After the addition of potassium hydroxide, the reaction mixture is vigorously stirred to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of equimolar quantities of 1-butylazepan-1-ium bromide and sodium carbonate. These are dissolved in distilled water and allowed to react at room temperature under magnetic stirring. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 1-butylazepane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 1-Butylhexamethyleneimine
- 1-Butyl-hexahydro-azepine
- N-Butylhexamethyleneimine
Comparison: 1-Butylazepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered counterparts. This structural difference can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-butylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-8-11-9-6-4-5-7-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUDBWFOJYPWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329163 | |
Record name | 1-butylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15753-35-2 | |
Record name | 1-butylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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